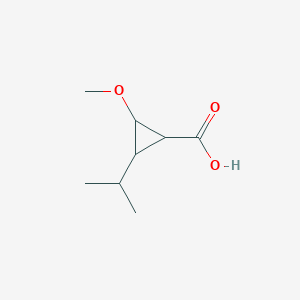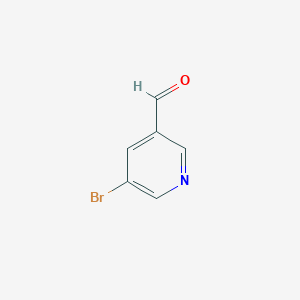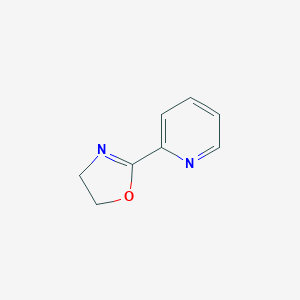
2-(Pyridin-2-yl)-4,5-dihydrooxazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the coupling of pyridine derivatives with other organic compounds . For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-2-yl)-4,5-dihydrooxazole” would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine derivatives are known to participate in a variety of chemical reactions, including cross-coupling reactions .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Pyridin-2-yl-methanones
An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
Synthesis of N-(Pyridin-2-yl)imidates
The compound has been used in the synthesis of N-(pyridin-2-yl)imidates . This synthetic protocol provides access to this important scaffold and allows for the facile conversion into N-heterocycles .
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSQTQRZHMQHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313041 | |
| Record name | 2-(2-Oxazolinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-4,5-dihydrooxazole | |
CAS RN |
119165-69-4 | |
| Record name | 2-(2-Oxazolinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119165-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Oxazolinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(pyridin-2-yl)-4,5-dihydrooxazole lend itself to forming metal complexes? What are the potential applications of these complexes?
A1: 2-(Pyridin-2-yl)-4,5-dihydrooxazole contains both a pyridine ring and an oxazoline ring. These rings contain nitrogen and oxygen atoms with lone pairs of electrons, allowing the molecule to act as a bidentate ligand, coordinating to metal centers through these atoms. This characteristic makes PyOx and its derivatives versatile ligands in coordination chemistry.
Q2: What is the influence of different substituents on the PyOx ring on the catalytic activity of its metal complexes?
A: Research indicates that the substituents on the PyOx ring can significantly impact the catalytic activity of its metal complexes. For example, studies on rhenium tricarbonyl complexes coordinated by PyOx derivatives with varying substituents at the 5-position (methyl, phenyl) revealed a correlation between the substituent and the complex's efficiency in catalyzing CO2 reduction. [] Specifically, complexes with methyl (2) and phenyl (3) substituents exhibited higher catalytic activity compared to the unsubstituted complex (1). This difference in activity highlights the potential for tuning the catalytic properties of these complexes by modifying the PyOx ligand structure. []
Q3: Can you explain the role of computational chemistry in understanding the catalytic mechanism of PyOx-metal complexes in CO2 reduction?
A: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in elucidating the mechanism of CO2 reduction catalyzed by PyOx-metal complexes. For instance, DFT studies on a rhenium tricarbonyl complex coordinated by 2-(pyridin-2-yl)-4,5-dihydrooxazole (1) revealed that the rate-determining step in the catalytic cycle for CO2 reduction is the cleavage of the C-O bond. [] The calculated activation energy barrier (ΔG⧧) for this step was found to be 27.2 kcal mol-1. This insight into the rate-determining step helps researchers understand the factors influencing catalytic efficiency and design improved catalysts for CO2 reduction. []
A: Synthesizing PyOx derivatives, particularly enantiomerically pure ones, can be challenging due to multiple reaction steps and purification difficulties. For instance, the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a valuable chiral ligand, often suffered from inconsistent yields and tedious purifications using existing methods. [] To address this, researchers developed a more efficient and scalable three-step synthesis route starting from readily available picolinic acid. This improved method provides the target ligand in a 64% overall yield, significantly improving upon previous methods. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


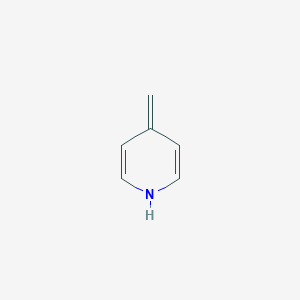
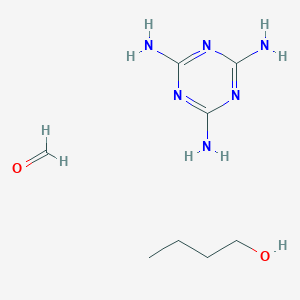
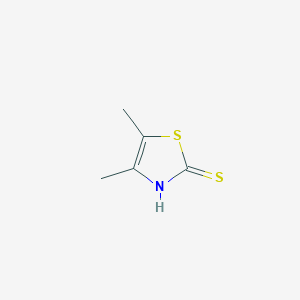
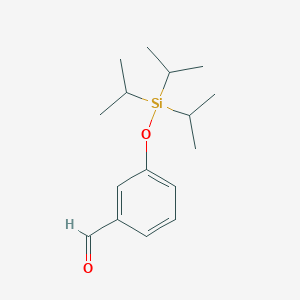
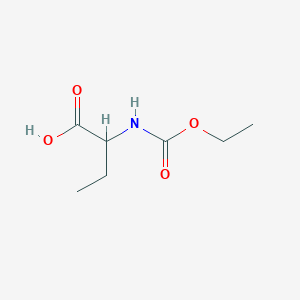
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)


